5-(4-Fluoronaphthalen-1-yl)oxazole
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Overview
Description
5-(4-Fluoronaphthalen-1-yl)oxazole is a heterocyclic compound that features an oxazole ring fused with a naphthalene ring substituted with a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoronaphthalen-1-yl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoronaphthaldehyde with an oxazole precursor in the presence of a base. The reaction conditions often require heating and the use of solvents such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoronaphthalen-1-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The fluorine atom in the naphthalene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with carboxyl or hydroxyl groups, while substitution reactions can introduce various functional groups into the naphthalene ring .
Scientific Research Applications
5-(4-Fluoronaphthalen-1-yl)oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluoronaphthalen-1-yl)oxazole involves its interaction with various molecular targets. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, influencing biological pathways. This binding can lead to the inhibition or activation of specific enzymes, affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(naphthalen-1-yl)oxazole
- 5-(4-Methoxyphenyl)oxazole
- 5-(4-Methylphenyl)oxazole
Uniqueness
5-(4-Fluoronaphthalen-1-yl)oxazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development .
Biological Activity
5-(4-Fluoronaphthalen-1-yl)oxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including interaction studies, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H8FNO, with a molecular weight of approximately 218.22 g/mol. The compound features a fluorinated naphthalene moiety and an oxazole ring, which contribute to its unique electronic properties and biological activity. The presence of the fluorine atom enhances lipophilicity, potentially improving bioavailability compared to non-fluorinated analogs .
Interaction Studies
Recent studies have demonstrated that this compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding the compound's mechanism of action and therapeutic potential. Techniques such as molecular docking and spectroscopy have been employed to elucidate these interactions .
Binding Affinity and Activity
The binding affinity of this compound at various biological targets has been investigated. For example, preliminary studies indicate its potential as a modulator of ion channels and receptors, which are critical in numerous physiological processes .
Anticancer Properties
One of the most promising areas of research for this compound is its anticancer activity. A study synthesized several derivatives and evaluated their cytotoxic effects against various cancer cell lines, including fibrosarcoma (HT-1080), breast (MCF-7 and MDA-MB-231), and lung carcinoma (A-549). Among these compounds, some exhibited significant growth inhibition with IC50 values indicating potent anticancer properties .
Table 1: Cytotoxic Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 5e | HT-1080 | 19.56 | Induces apoptosis via caspase activation |
Compound 5f | MDA-MB-231 | 25.00 | Cell cycle arrest at G2M phase |
Compound 5g | A-549 | 30.00 | Mitochondrial pathway activation |
The mechanism by which this compound induces apoptosis involves the activation of caspase pathways and cell cycle arrest. Studies using Annexin V staining and caspase activity assays have confirmed that the compound can trigger apoptotic cell death in targeted cancer cells .
Synthesis Methods
The synthesis of this compound can be achieved through various multi-step synthetic routes, often involving the reaction of fluorinated naphthalene derivatives with oxazole precursors. These methods allow for the efficient production of the compound while maintaining high purity levels .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antiviral Activity : While primarily studied for its anticancer properties, some derivatives have shown potential antiviral activity against SARS-CoV-2, although further research is needed to quantify this effect .
- Antifungal Properties : Related compounds have demonstrated moderate to high antifungal activity against agricultural pathogens, suggesting broader applications in agriculture as well .
Properties
Molecular Formula |
C13H8FNO |
---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
5-(4-fluoronaphthalen-1-yl)-1,3-oxazole |
InChI |
InChI=1S/C13H8FNO/c14-12-6-5-11(13-7-15-8-16-13)9-3-1-2-4-10(9)12/h1-8H |
InChI Key |
LSPHPRIHTIHWBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CN=CO3 |
Origin of Product |
United States |
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